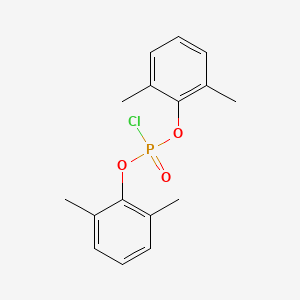
Bis(2,6-dimethylphenyl) Chlorophosphate
Cat. No. B1277949
M. Wt: 324.74 g/mol
InChI Key: WXCXJSOCIOHPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08722596B2
Procedure details


A 1,000-ml four-necked flask provided with a stirring machine, a thermometer, a dropping funnel, and a nitrogen-introducing pipe was mounted with a condenser to which a water scrubber had been connected, and then 2.0 mol (244 g) of 2,6-dimethylphenol, and 0.016 mol (1.5 g) of magnesium chloride were loaded into the resultant reactor. The atmosphere in the reactor was replaced with nitrogen and then its temperature was increased to 120° C. 1.0 Mole (153 g) of phosphorus oxychloride was dropped into the reactor at that temperature over 2 hours. After the completion of the dropping, the temperature was increased to 180° C. over 2 hours. Thus, di(2,6-xylyl)phosphorochloridate was obtained. The temperature in the flask was cooled to 20° C., and then 0.5 mol (55 g) of 1,3-benzenediol and 0.016 mol (1.5 g) of magnesium chloride were loaded into the flask. The temperature was increased to 180° C. over 2 hours and then the mixture was aged for 2 hours. After that, the catalyst was removed by an ordinary method and then the remainder was dried at 140° C. under reduced pressure. Thus, X-1 represented by the following general formula (5) was obtained.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[Cl-].[Mg+2].[Cl-].[P:13]([Cl:17])(Cl)(Cl)=[O:14]>O>[C:3]1([O:9][P:13]([Cl:17])(=[O:14])[O:9][C:3]2[C:4]([CH3:8])=[CH:5][CH:6]=[CH:7][C:2]=2[CH3:1])[C:4]([CH3:8])=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
244 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=CC=C1)C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
153 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 1,000-ml four-necked flask provided with a stirring machine
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a thermometer, a dropping funnel, and a nitrogen-introducing pipe
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was mounted with a condenser to which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the completion of the dropping, the temperature was increased to 180° C. over 2 hours
|
|
Duration
|
2 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=C(C=CC=C1C)C)OP(OC1=C(C=CC=C1C)C)(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
